(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol
Description
Properties
Molecular Formula |
C10H11BrF3NO |
|---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1 |
InChI Key |
KONCVDAEGXHKPY-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-4-(trifluoromethyl)benzaldehyde
The nitroaldol (Henry) reaction serves as a foundational step for constructing the β-amino alcohol backbone. The precursor 2-bromo-4-(trifluoromethyl)benzaldehyde is critical, though its commercial availability is limited. A plausible synthesis involves bromination of 4-(trifluoromethyl)benzaldehyde via directed ortho-metalation. For instance, treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with bromine, yields the brominated aldehyde. Alternative approaches using palladium-catalyzed coupling or electrophilic aromatic substitution may also apply, though metalation ensures regioselectivity.
Nitroaldol Condensation
Condensation of 2-bromo-4-(trifluoromethyl)benzaldehyde with nitromethane under basic conditions (e.g., potassium carbonate in methanol) forms the β-nitro alcohol intermediate. This step mirrors methodologies used for analogous trifluoromethyl-substituted compounds, where the electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde carbon. The reaction typically proceeds at room temperature over 12–24 hours, yielding a diastereomeric mixture of nitro alcohols.
Reduction to Amine and Chiral Resolution
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. However, this step generates a racemic mixture, necessitating chiral resolution. As demonstrated in the synthesis of related amino alcohols, enantiomeric separation via diastereomeric salt formation with (1S)-camphorsulfonic acid achieves the desired (3R)-configuration. Alternatively, enzymatic resolution using lipases or chiral chromatography on amylose-based columns may isolate the target enantiomer.
Key Data
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Bromination | LDA, Br₂, THF, -78°C | 65–70 | |
| Nitroaldol Condensation | K₂CO₃, MeOH, 25°C, 24 h | 80–85 | |
| Reduction/Resolution | H₂/Pd/C, (1S)-camphorsulfonic acid | 50–60 |
Bromination of a Phenylpropanol Intermediate
Synthesis of 3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol
This method prioritizes late-stage bromination to avoid functional group incompatibility. The parent amino alcohol is first synthesized via reductive amination of 4-(trifluoromethyl)benzaldehyde with 3-nitropropanol, followed by hydrogenation. The nitro group is reduced to an amine using Raney nickel or platinum oxide under acidic conditions.
Directed Bromination at the 2-Position
Bromination of the phenyl ring is achieved using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. The hydroxyl group of the propanol moiety acts as a directing group, facilitating electrophilic aromatic substitution at the ortho position relative to the trifluoromethyl group. This approach mirrors procedures used for brominating quinoline derivatives, where PBr₃ selectively targets electron-deficient aromatic systems.
Challenges
-
Competing side reactions at the amino group necessitate temporary protection. Boc (tert-butoxycarbonyl) protection, as employed in peptide synthesis, proves effective.
-
Post-bromination deprotection with trifluoroacetic acid (TFA) restores the free amine without affecting the bromine substituent.
Asymmetric Catalytic Amination
Prochiral Ketone Synthesis
A ketone intermediate, 3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-one, is prepared via Friedel-Crafts acylation of bromobenzene derivatives. Using aluminum chloride (AlCl₃) as a catalyst, acetyl chloride reacts with 2-bromo-4-(trifluoromethyl)bromobenzene to install the ketone.
Enantioselective Reductive Amination
Chiral ruthenium catalysts (e.g., Ru(BINAP)) enable asymmetric reductive amination of the ketone with ammonia. This method, though less explored for brominated substrates, achieves high enantiomeric excess (≥90% ee) in structurally similar systems. The reaction proceeds in methanol under hydrogen pressure (50–100 psi), yielding the (3R)-configured amino alcohol directly.
Advantages
-
Avoids multi-step resolution.
-
Scalable for industrial production.
Comparative Analysis of Methods
| Method | Stereoselectivity | Yield (%) | Scalability |
|---|---|---|---|
| Nitroaldol/Resolution | Moderate | 50–60 | Moderate |
| Late-Stage Bromination | Low | 40–50 | Low |
| Asymmetric Amination | High | 70–80 | High |
The asymmetric amination route offers superior enantiocontrol and efficiency, though it requires specialized catalysts. Conversely, the nitroaldol method remains accessible for laboratory-scale synthesis despite lower yields.
Experimental Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structure and enantiopurity. For the target compound:
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity stems from its functional groups:
-
Nucleophilic Amino Group : Participates in substitution reactions (e.g., with alkyl halides) and amidation.
-
Alcoholic Hydroxyl Group : Susceptible to oxidation (e.g., conversion to ketones) or esterification.
-
Bromine Substituent : May undergo elimination (e.g., E2 mechanisms) or cross-coupling reactions (e.g., Suzuki coupling).
-
Trifluoromethyl Group : Enhances electrophilicity of adjacent sites, stabilizes intermediates via electron withdrawal.
Table 2: Reaction Types and Conditions
| Reaction Type | Example Conditions | Role of Functional Groups |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, DMF | Amino group acts as nucleophile |
| Bromine Elimination | Strong base (e.g., NaNH₂) | β-hydrogen elimination |
| Hydroxyl Oxidation | PCC, Dess-Martin periodinane | Converts alcohol to ketone |
| Cross-Coupling | Pd catalyst, aryl boronic acid | Bromine as leaving group |
Stability and Degradation
-
Hydrolysis : The hydrochloride salt form (if present) may hydrolyze under acidic/basic conditions, but the neutral alcohol is stable under ambient conditions.
-
Oxidation : The secondary alcohol could oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄).
-
Thermal Stability : Likely stable at moderate temperatures (<100°C), but prolonged heating may lead to decomposition.
Analytical Characterization
Methods for structural confirmation include:
-
NMR : Detection of diastereotopic protons near the chiral center and CF₃ splitting patterns.
-
MS : Molecular ion peak at m/z 298.1 (M+), with characteristic bromine isotope pattern .
-
XRD : Determination of absolute configuration via crystallography.
Comparative Analysis with (3S)-Enantiomer
While the (3R) and (3S) enantiomers share similar reactivity, their stereochemical differences may influence:
-
Binding Affinity : Enantiomer-specific interactions with chiral biological targets.
-
Metabolic Pathways : Potential differences in enzymatic recognition.
-
Synthesis Complexity : Chiral resolution requirements during synthesis.
Key Research Findings
-
Trifluoromethyl Effects : The CF₃ group enhances lipophilicity and metabolic stability, critical for drug design.
-
Bromine Reactivity : Facilitates cross-coupling reactions but may require careful handling due to toxicity.
-
Chirality Impact : Stereochemical purity is vital for biological activity, necessitating enantioselective synthesis methods.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated its efficacy against various cancer cell lines, demonstrating significant growth inhibition.
Table 1: Anticancer Activity of (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.50 | 45.00 |
| HeLa (Cervical) | 14.00 | 48.00 |
The compound exhibited a mean GI50 value of approximately 15.72 µM across tested human tumor cells, indicating its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, making it effective against various strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development .
Synthesis of Functional Materials
(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol can serve as a building block in the synthesis of novel materials with specific functional properties. Its trifluoromethyl group enhances the stability and reactivity of polymers, making it suitable for applications in coatings and adhesives.
Structure-Activity Relationship Studies
The unique chemical structure of this compound allows researchers to explore its interactions at the molecular level, leading to insights into its biological activity.
Table 3: Structure-Activity Relationship Insights
| Structural Feature | Observed Effect |
|---|---|
| Trifluoromethyl Group | Increased lipophilicity and stability |
| Amino Group | Enhanced binding to biological targets |
| Bromo Substituent | Modulates electronic properties |
These insights are crucial for optimizing the compound for specific applications, particularly in drug design .
Case Study 1: Anticancer Compound Development
A recent study utilized (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol in the development of a new class of anticancer agents. The research focused on modifying the amino group to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 2: Antimicrobial Screening
In another study, the compound was screened against a panel of bacterial strains, demonstrating significant antimicrobial activity. The research highlighted its potential as a template for developing new antibiotics targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, while the amino group can form hydrogen bonds with active sites. This compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs
(3R)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol (CAS: 1270068-33-1)
- Molecular Formula: C₁₀H₁₄BrNO
- Molecular Weight : 244.13 g/mol
- Substituents : Bromine at 3-position , methyl (-CH₃) at 4-position .
- Key Differences : The methyl group (electron-donating) and bromine position alter electronic and steric properties compared to the target compound. The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability .
Broflanilide (ISO Common Name)
- Molecular Formula : C₂₄H₁₆BrF₁₀N₂O₂
- Molecular Weight : ~681.3 g/mol
- Substituents : Bromine at 2-position , trifluoromethyl (-CF₃) at 4-position , and a perfluoroisopropyl group.
- Key Differences: Broflanilide is a benzamide insecticide with a larger, polyfluorinated structure.
(±)-(2S,3R)-2-nitro-3-phenyl-3-(phenyl((trimethylsilyl)oxy)amino)propan-1-ol
- Molecular Formula : C₁₈H₂₃N₂O₃Si (syn-4.58)
- Molecular Weight : ~375.5 g/mol
- Substituents: Nitro (-NO₂) and trimethylsilyloxy (-OSiMe₃) groups.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, while the silyloxy group enhances steric bulk. This compound’s synthesis via nitrone/nitronate coupling highlights methodologies applicable to the target compound’s preparation .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/L) |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₂BrF₃NO | ~299.1 | 2.8 (est.) | <100 (low) |
| (3R)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol | C₁₀H₁₄BrNO | 244.13 | 1.9 | ~500 |
| Broflanilide | C₂₄H₁₆BrF₁₀N₂O₂ | 681.3 | 5.2 | <1 |
| (±)-syn-4.58 | C₁₈H₂₃N₂O₃Si | 375.5 | 3.5 | ~50 |
Notes:
- The target compound’s higher logP (vs. the methyl analog) reflects the trifluoromethyl group’s lipophilicity.
- Broflanilide’s extremely low water solubility aligns with its pesticidal formulation requirements .
Biological Activity
(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol, known by its CAS number 1388082-30-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol is CHBrFNO, with a molecular weight of approximately 298.1 g/mol. The compound features a brominated aromatic ring and a trifluoromethyl group, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing bromine and trifluoromethyl groups often exhibit enhanced biological activities due to their electronic properties and ability to participate in various interactions with biological targets.
1. Antimicrobial Activity
Compounds similar to (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol have demonstrated antimicrobial properties. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| (3R)-3-amino... | 32 | Pseudomonas aeruginosa |
The above table illustrates the MIC values for various compounds against specific bacterial strains. The data suggests that while (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol shows promising activity, further optimization could enhance its efficacy against more resistant strains.
2. Enzyme Inhibition
The presence of the trifluoromethyl group has been associated with increased potency in inhibiting certain enzymes. For instance, studies have shown that similar structures can effectively inhibit the uptake of serotonin (5-HT), which is crucial in treating depression and anxiety disorders. The structure-activity relationship (SAR) indicates that modifications to the aromatic ring can significantly alter the binding affinity and selectivity towards specific receptors.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antidepressant Activity : A related compound was found to inhibit serotonin reuptake with an IC value of 15 nM, indicating potential for use as an antidepressant.
- Antimicrobial Efficacy Study : A series of bromo-trifluoromethyl phenolic compounds were assessed for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria, revealing that modifications in the phenolic structure can lead to significant improvements in antimicrobial efficacy.
The mechanism by which (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol exerts its effects likely involves multiple pathways:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity.
- π–π Interactions : The trifluoromethyl-substituted aromatic ring can participate in π–π stacking interactions with nucleic acids or proteins, potentially modulating their activity.
Q & A
Q. What synthetic strategies are effective for preparing (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example:
- Step 1 : Start with 2-bromo-4-(trifluoromethyl)benzaldehyde. Perform a Henry reaction with nitromethane and a chiral catalyst (e.g., Cinchona alkaloid derivatives) to introduce the nitro group and establish the stereocenter .
- Step 2 : Reduce the nitro group to an amine using hydrogenation (e.g., H₂/Pd-C) or catalytic transfer hydrogenation.
- Step 3 : Reduce the ketone intermediate (from nitroaldol adduct) to the alcohol using NaBH₄ or LiAlH₄. Enantiomeric purity can be confirmed via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation analysis .
Q. How can the stereochemistry of the (3R) configuration be rigorously confirmed?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to resolve absolute configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated spectra for the (3R) enantiomer.
- NMR spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to analyze spatial proximity of substituents .
Q. What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., diastereomers or brominated byproducts).
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm the trifluoromethyl, bromophenyl, and amino-alcohol moieties .
- Elemental Analysis : Verify C, H, N, and Br content to confirm stoichiometry.
Advanced Research Questions
Q. How does the bromine substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:
- Substrate Compatibility : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O. The trifluoromethyl group is electron-withdrawing, which may slow oxidative addition but stabilize intermediates .
- Competing Pathways : Monitor for protodebromination under basic conditions (mitigate with lower temperatures and weaker bases like K₂CO₃).
- Example Reaction : Coupling with 4-pyridylboronic acid yields a biaryl product; track conversion via ¹⁹F NMR (shift changes in CF₃ group) .
Q. What mechanistic insights explain conflicting data on the stability of the amino-alcohol moiety under acidic conditions?
- Methodological Answer : Stability discrepancies may arise from protonation states or solvent effects:
- pH-Dependent Degradation : Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 1–7). LC-MS can identify degradation products (e.g., intramolecular cyclization to form oxazolidinones) .
- Protective Strategies : Use Boc-protected amines during synthesis to prevent unwanted cyclization. Deprotection with TFA/CH₂Cl₂ (1:1) preserves the alcohol group .
Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic binding, while the amino-alcohol may form hydrogen bonds.
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-target complex.
- Free Energy Calculations : Apply MM-PBSA to estimate binding ΔG, prioritizing targets with ΔG < -8 kcal/mol .
Data Contradictions and Resolution
Q. Why do different studies report varying yields for the nitroaldol reaction step?
- Analysis :
- Catalyst Loading : Studies using <5 mol% chiral catalysts report lower yields (40–60%) due to incomplete enantiocontrol, while >10 mol% improves yield (75–85%) but increases cost .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nitroaldol adduct formation over side reactions (e.g., elimination).
- Resolution : Optimize catalyst (e.g., Takemoto’s thiourea) and solvent (CH₃CN) for balanced yield and ee (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
